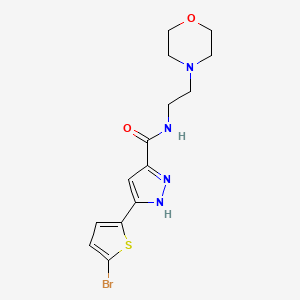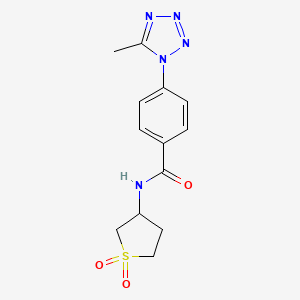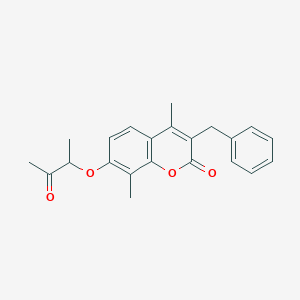![molecular formula C23H27N3O4 B14957249 N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14957249.png)
N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form 4-benzylpiperazine.
Synthesis of the Benzodioxine Carboxamide: The benzodioxine ring is synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Coupling Reaction: The final step involves coupling the benzylpiperazine with the benzodioxine carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzodioxine derivatives.
Applications De Recherche Scientifique
N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its binding affinity to various receptors in the brain, which could lead to the development of new drugs.
Biochemistry: Research focuses on its interactions with enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating neurotransmitter activity.
Enzyme Inhibition: It inhibits certain enzymes involved in neurotransmitter degradation, leading to increased levels of these neurotransmitters in the brain.
Pathways Involved: The compound affects signaling pathways related to mood regulation and cognitive function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide: shares structural similarities with other benzylpiperazine derivatives and benzodioxine compounds.
4-benzylpiperazine: A simpler analog that lacks the benzodioxine carboxamide group.
2,3-dihydro-1,4-benzodioxine: A core structure that can be modified to create various derivatives.
Uniqueness
- The unique combination of the benzylpiperazine and benzodioxine carboxamide groups in this compound provides distinct pharmacological properties, making it a valuable compound for research in medicinal chemistry and pharmacology.
Propriétés
Formule moléculaire |
C23H27N3O4 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O4/c1-17(24-22(27)21-16-29-19-9-5-6-10-20(19)30-21)23(28)26-13-11-25(12-14-26)15-18-7-3-2-4-8-18/h2-10,17,21H,11-16H2,1H3,(H,24,27)/t17-,21?/m0/s1 |
Clé InChI |
RVMUKSKGGZWKAY-PBVYKCSPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3COC4=CC=CC=C4O3 |
SMILES canonique |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957166.png)


![6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one](/img/structure/B14957185.png)
![3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957189.png)

![5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957220.png)
![N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine](/img/structure/B14957223.png)


![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B14957234.png)
![5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957237.png)
![prop-2-en-1-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B14957244.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one](/img/structure/B14957250.png)
